Bepotastine besilate
Overview
Description
Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. Bepotastine was approved in Japan for use in the treatment of allergic rhinitis and uriticaria/puritus in July 2000 and January 2002, respectively, and is marketed by Tanabe Seiyaku Co., Ltd. under the brand name Talion. It is available in oral and opthalmic dosage forms in Japan. The opthalmic solution is FDA approved since Sept 8, 2009 and is under the brand name Bepreve.
Mechanism of Action
Target of Action
Bepotastine besilate primarily targets the histamine 1 (H1) receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can help alleviate symptoms of allergies.
Mode of Action
This compound is a non-sedating, selective antagonist of the histamine 1 (H1) receptor . It works by blocking the H1 receptor, thereby inhibiting the action of histamine, a compound that is released during allergic reactions and causes symptoms such as itching and inflammation . Bepotastine also stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptor, bepotastine prevents histamine from exerting its effects, thereby reducing symptoms of allergies . Additionally, this compound inhibits the migration of eosinophils, a type of white blood cell that often increases in number during allergic reactions .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and shows negligible distribution to the brain, predicting reduced sedation effects compared to older antihistamines . The main route of elimination is urinary excretion, with 75-90% of the drug excreted unchanged .
Result of Action
The action of this compound results in the alleviation of allergic symptoms. By blocking the H1 receptor and stabilizing mast cells, it reduces itching, inflammation, and other symptoms associated with allergic reactions . It also suppresses eosinophil migration, preventing tissue damage and worsening of allergic inflammation .
Biochemical Analysis
Biochemical Properties
Bepotastine besilate is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . It does not interact with serotonin, muscarinic, benzodiazepine, and beta-adrenergic receptors .
Cellular Effects
This compound has been shown to inhibit the release of histamine from mast cells . This prevents tissue damage and worsening of allergic inflammation of the conjunctiva .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the histamine 1 (H1) receptor . This prevents the release of histamine from mast cells, thereby reducing allergic reactions .
Temporal Effects in Laboratory Settings
In a study, this compound ophthalmic formulations reduced ocular itchiness for at least 8 hours after dosing compared to placebo .
Dosage Effects in Animal Models
In animal models of allergic conjunctivitis, this compound has been shown to be a more potent inhibitor of vascular hyperpermeability than other antihistamines .
Metabolic Pathways
This compound undergoes minimal metabolism via CYP enzymes . The main route of elimination is through urinary excretion, with 75%-90% of the dose excreted unchanged in the urine .
Transport and Distribution
It is known that the concentration of bepotastine after intravenous administration in rats was lower in the brain than in plasma , suggesting that it may not readily cross the blood-brain barrier.
Properties
Because of a type 1 hypersensitivity reaction cascade that is triggered by antigen exposure, allergic conjunctivitis occurs. Allergen exposure is followed by conjunctival mast cell degranulation and histamine released as a result of the formation of complementary IgE cross-links on the conjunctiva. Due to the release of histamine, symptoms such as itching can be observed. Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva. | |
CAS No. |
190786-44-8 |
Molecular Formula |
C21H25ClN2O3 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26) |
InChI Key |
YWGDOWXRIALTES-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Appearance |
Solid powder |
190786-44-8 | |
physical_description |
Solid |
Purity |
> 98% |
solubility |
5.03e-02 g/L |
Synonyms |
bepotastine besilate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bepotastine Besilate?
A1: this compound primarily acts as a selective histamine H1 receptor antagonist. This means it binds to the H1 receptor, preventing histamine from binding and triggering allergic reactions. [, , ]
Q2: Does this compound have any additional anti-allergic effects beyond H1 receptor antagonism?
A2: Yes, this compound exhibits what is termed "dual-action" or "multiple-acting" properties. In addition to its H1 receptor antagonism, research suggests it can stabilize mast cells, thereby inhibiting histamine release. [, ] Studies also suggest it might inhibit eosinophil migration, interleukin-5 (IL-5) production, and the activity of leukotrienes like LTB4. []
Q3: How does mast cell stabilization contribute to this compound's anti-allergic effects?
A3: Mast cells are key players in allergic reactions. When activated, they release histamine and other inflammatory mediators. By stabilizing mast cells, this compound can potentially dampen the overall allergic response. [, ]
Q4: What downstream effects are observed following this compound's interaction with its target?
A4: Research suggests that beyond its direct effects on histamine receptors and mast cells, this compound might influence other pathways involved in allergic inflammation. This includes potential inhibition of eosinophil infiltration, IL-5 production, and the activity of LTB4 and LTD4. [] These actions contribute to its overall efficacy in alleviating allergic symptoms.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula for this compound is C28H35ClN2O5S. Its molecular weight is 563.1 g/mol. []
Q6: Are there any spectroscopic techniques used to characterize this compound?
A6: Yes, researchers utilize various spectroscopic techniques for the characterization of this compound. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy, is commonly employed for both qualitative and quantitative analysis of the drug, especially in pharmaceutical formulations. [, , ] Additionally, nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques play crucial roles in identifying and characterizing this compound and its potential impurities during the drug development process. [] These methods provide valuable structural information about the drug substance.
Q7: How stable is this compound under different storage conditions?
A7: this compound exhibits good stability profiles under various storage conditions. Studies have demonstrated its stability in both bulk drug form and pharmaceutical preparations, especially when formulated with appropriate excipients. [, ] Research has focused on developing and validating stability-indicating analytical methods to assess its stability under different stress conditions like hydrolysis, oxidation, temperature, and light exposure. [, ]
Q8: Are there any specific material compatibility considerations for the formulation of this compound?
A8: Yes, material compatibility is crucial for ensuring the stability and efficacy of this compound formulations. Studies have investigated various excipients and packaging materials to determine their compatibility with the drug substance. [, ] Researchers found that certain excipients, like mannitol, povidone, and magnesium stearate, are compatible and can enhance the stability of this compound tablets. [] Similarly, appropriate packaging materials like LDPE containers help maintain the stability of ophthalmic solutions. []
Q9: What are the common formulations of this compound?
A9: this compound is commonly formulated as ophthalmic solutions for topical ocular administration and tablets for oral administration. [, , , ] Researchers are also exploring other delivery systems, such as nasal sprays, to target specific areas affected by allergic reactions. [, ]
Q10: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound?
A10: Several formulation strategies have been explored to optimize the delivery and performance of this compound:
- Salt formation: Utilizing different salt forms, like Bepotastine Salicylate, can improve solubility and potentially enhance bioavailability compared to the Besilate salt. []
- Particle size reduction: Micropellets containing this compound have been investigated for controlled drug release in oral formulations, potentially improving bioavailability and reducing dosing frequency. []
- Solubilizing agents: The inclusion of solubilizing agents like propylene glycol and polyethylene glycols in nasal spray formulations enhances the solubility of this compound and helps prevent crystallization during storage. [, ]
- Excipient selection: Careful selection of excipients, such as mannitol and povidone, can improve the stability and dissolution properties of this compound tablets. []
Q11: How is this compound absorbed and distributed in the body?
A11: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within approximately 1.5 hours. [] Studies in rats suggest limited distribution of the drug to the brain, contributing to its non-sedating profile. [] Further research is necessary to determine its tissue distribution patterns in humans.
Q12: How do the pharmacokinetic properties of this compound relate to its recommended dosing regimen?
A13: The relatively short half-life of this compound necessitates twice-daily dosing to maintain therapeutic drug levels for both oral and ophthalmic formulations. [, , ] Controlled-release formulations, like the investigated micropellets, aim to prolong drug release and potentially allow for once-daily dosing, which could improve patient compliance. []
Q13: What preclinical models are used to evaluate the efficacy of this compound?
A14: Researchers employ various in vivo models to assess the efficacy of this compound. These include:* Guinea pig models: this compound demonstrated dose-dependent inhibition of histamine-induced vascular permeability and homologous passive cutaneous anaphylaxis in guinea pig studies. These models are relevant for assessing the compound's anti-allergic effects. []* Mouse models: In mouse models of itching, oral this compound effectively reduced both the frequency and duration of scratching behavior, supporting its antipruritic properties. [] * Rat models: this compound has been studied in rat models for its inhibitory effects on substance P-induced events. Substance P, like histamine, plays a role in itching. This compound inhibited substance P-induced degranulation of rat basophilic leukemia cells (RBL-2H3) and nitric oxide (NO) synthesis in human dermal microvascular endothelial cells (HMVECs), further highlighting its potential in managing pruritus. []
Q14: What are the key clinical trial findings regarding this compound's efficacy in allergic conjunctivitis?
A15: Numerous clinical trials have investigated this compound's efficacy in managing allergic conjunctivitis, consistently demonstrating its effectiveness: * Ocular Itching: this compound 1.5% ophthalmic solution consistently and significantly reduces ocular itching associated with allergic conjunctivitis compared to placebo. Clinical trials using the conjunctival allergen challenge (CAC) model showcased a rapid onset of action, with significant itch reduction observed as early as 3 minutes post-challenge and lasting for at least 8 hours. [, , ]* Other Ocular Symptoms: Besides itching, clinical trials show this compound 1.5% effectively reduces other ocular symptoms of allergic conjunctivitis, including tearing, chemosis, and eyelid swelling. [, ]* Natural Allergen Exposure: In a natural exposure trial, this compound 1.5% significantly decreased both instantaneous and reflective ocular itching scores over a two-week period compared to placebo, reinforcing its effectiveness in real-world settings. []
Q15: Has this compound been studied for the treatment of conditions other than allergic conjunctivitis?
A16: Yes, this compound has shown promise in managing other allergic conditions.
Allergic Rhinitis: this compound effectively manages allergic rhinitis symptoms like sneezing, nasal congestion, rhinorrhea, and nasal pruritus. Interestingly, even topical ocular administration showed some benefit in reducing nasal symptoms in patients with both allergic conjunctivitis and rhinitis. [, , , ]* Chronic Urticaria:* Studies on this compound for chronic spontaneous urticaria have shown significant reductions in urticaria activity scores and improvement in quality-of-life measures compared to placebo. [, , ]
Q16: What is the general safety profile of this compound based on clinical trials?
A17: Clinical trials consistently highlight the favorable safety profile of this compound. * Ophthalmic Solution: this compound 1.5% ophthalmic solution is well-tolerated. Adverse events, when reported, are typically mild, transient, and comparable to placebo. [, , ]* Oral Formulation: Similarly, the oral formulation of this compound demonstrates a good safety profile. Adverse events are generally mild and infrequent. [, , , ]
Q17: Have there been any notable toxicological findings in preclinical studies of this compound?
A18: Preclinical toxicological studies in animals have shown this compound to be safe, with no significant adverse effects observed on major organ systems, including respiratory, circulatory, central nervous, digestive, or urinary systems. [] This supports the compound's favorable safety profile.
Q18: What analytical methods are employed for the quantification of this compound in various matrices?
A19: High-performance liquid chromatography (HPLC) is the predominant technique for this compound quantification in both pharmaceutical formulations and biological samples. * RP-HPLC: Reverse-phase HPLC (RP-HPLC), often paired with UV detection, is widely utilized due to its sensitivity and selectivity for analyzing this compound in various matrices, including ophthalmic solutions and tablets. [, , , , ] * UHPLC: Ultra-high performance liquid chromatography (UHPLC) offers improved sensitivity and faster analysis times compared to conventional HPLC methods. []
Q19: What are the critical aspects of analytical method validation for this compound?
A20: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of this compound quantification. Key validation parameters include:* Specificity: The ability to differentiate this compound from other components in the sample matrix, including potential impurities and degradation products. [, ]* Linearity: Establishing a linear relationship between the this compound concentration and the analytical signal over a defined range. []* Accuracy: Determining the closeness of the measured this compound concentration to the true value. []* Precision: Evaluating the agreement among replicate measurements of this compound concentration. [] * Robustness: Assessing the method's sensitivity to minor variations in experimental conditions. []
Q20: Are there any known drug interactions associated with this compound?
A20: Currently, there is limited information available in the provided research on specific drug-drug interactions with this compound.
Q21: Is there evidence of this compound inducing or inhibiting drug-metabolizing enzymes?
A23: Although the exact metabolic pathways of this compound aren't fully elucidated, studies suggest it might undergo some metabolism, potentially involving cytochrome P450 enzymes. [] Further research is needed to determine if it induces or inhibits these enzymes, which could lead to drug interactions.
Q22: Has any research been conducted on the immunogenicity of this compound?
A22: The provided research does not specifically address the immunogenicity of this compound.
Q23: What are the environmental impacts associated with the production and disposal of this compound?
A23: The provided research doesn't delve into the environmental impact of this compound.
Q24: Are there any cost-effective alternatives or substitutes for this compound?
A27: The research touches on comparisons with other second-generation antihistamines, such as olopatadine, in terms of efficacy and patient preference for specific conditions like allergic conjunctivitis. [, ] Cost-effectiveness analyses, considering factors like drug prices and treatment outcomes, would be needed for a comprehensive comparison.
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